ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as an ester, ketone, and imine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazatricyclo compound through a cyclization reaction. This is followed by the introduction of the trifluoromethylbenzoyl group via a Friedel-Crafts acylation. The final steps involve esterification and imine formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazatricyclo core can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-7-propan-2-yl-6-benzoylimino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Similar structure but lacks the trifluoromethyl group.
Ethyl 2-oxo-7-methyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Similar structure but has a methyl group instead of a propan-2-yl group.
Uniqueness
The presence of the trifluoromethyl group in ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to similar compounds without this group.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H21F3N4O4 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
ethyl 2-oxo-7-propan-2-yl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H21F3N4O4/c1-4-36-24(35)18-13-17-20(29-19-10-5-6-11-31(19)23(17)34)32(14(2)3)21(18)30-22(33)15-8-7-9-16(12-15)25(26,27)28/h5-14H,4H2,1-3H3 |
InChI Key |
XRMRBWGRRFSCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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